Dihydroxy Diketo Atorvastatin Impurity

Descripción general

Descripción

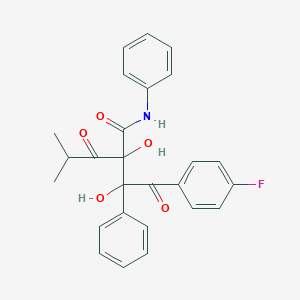

Dihydroxy Diketo Atorvastatin Impurity is an impurity of Atorvastatin . It has a molecular formula of C26H24FNO5 and a molecular weight of 449.47 .

Synthesis Analysis

The synthesis of Atorvastatin, which includes the formation of Dihydroxy Diketo Atorvastatin Impurity, involves several steps. One of the key steps is the Paal-Knorr pyrrole synthesis . The defluoro-hydroxy precursor is produced via this synthesis and is followed by coordination of the phenol to a ruthenium complex .Molecular Structure Analysis

The molecular structure of Dihydroxy Diketo Atorvastatin Impurity is represented by the formula C26H24FNO5 . This indicates that it contains 26 carbon atoms, 24 hydrogen atoms, one fluorine atom, one nitrogen atom, and five oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the formation of Dihydroxy Diketo Atorvastatin Impurity are complex and involve several steps . The key step is the Paal-Knorr pyrrole synthesis, which leads to the formation of the defluoro-hydroxy precursor .Physical And Chemical Properties Analysis

Dihydroxy Diketo Atorvastatin Impurity has a molecular weight of 449.47 and a molecular formula of C26H24FNO5 . It is used for research purposes only .Aplicaciones Científicas De Investigación

Pharmaceutical Research and Development

Dihydroxy Diketo Atorvastatin Impurity is utilized in the pharmaceutical industry for the development and quality control of atorvastatin, a widely prescribed statin. It serves as a reference compound for the identification and quantification of impurities during the synthesis of atorvastatin . This ensures the purity and efficacy of the drug.

Analytical Method Development

Researchers employ this impurity in the development of analytical methods such as High-Performance Liquid Chromatography (HPLC). It is used to validate the accuracy, precision, and specificity of methods designed to detect and quantify atorvastatin and its impurities in pharmaceutical formulations .

Proteomics Research

In proteomics, Dihydroxy Diketo Atorvastatin Impurity can be used as a biochemical tool to study protein interactions and functions. It aids in understanding the pharmacodynamics of atorvastatin and its metabolites within biological systems .

Metabolite Identification

This impurity is crucial for the identification of metabolites in drug metabolism studies. It helps in elucidating the metabolic pathways of atorvastatin and can be used to identify potential side effects or drug interactions .

Toxicology Studies

Toxicological assessments of atorvastatin often require the use of its impurities, including Dihydroxy Diketo Atorvastatin Impurity, to determine the toxicological profile and safety margins of the drug .

Educational and Training Purposes

In academic settings, this impurity is used for educational purposes, providing practical experience in pharmaceutical analysis and quality control. It helps students and trainees understand the importance of impurity profiling in drug development .

Mecanismo De Acción

Atorvastatin, the parent compound of Dihydroxy Diketo Atorvastatin Impurity, is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis .

Direcciones Futuras

Dihydroxy Diketo Atorvastatin Impurity is a stable Atorvastatin formulation . It is used for research purposes only . Further knowledge of its in vivo biodistribution may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .

Propiedades

IUPAC Name |

2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFWPOXFDYWKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648381 | |

| Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1046118-44-8 | |

| Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

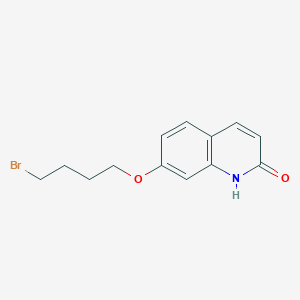

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)